REACTION_CXSMILES
|
[Li][CH3:2].[CH3:3][C:4](=[CH:8][CH:9]([CH3:11])[CH3:10])[C:5]([OH:7])=O.Cl>CCOCC>[CH3:3][C:4](=[CH:8][CH:9]([CH3:11])[CH3:10])[C:5](=[O:7])[CH3:2]
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Name
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2,4-dimethylpent-2-enoic acid
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Quantity
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41 g
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Type
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reactant
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Smiles
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CC(C(=O)O)=CC(C)C
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Name
|
|
Quantity
|
1.6 L
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Type
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solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 h
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
between 5-15° C
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous one extracted with Et2O (200 ml)
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Type
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WASH
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Details
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The combined organic solutions were washed with water (200 ml) and brine (100 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)=O)=CC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |